molecular formula C10H8N4O4 B5560882 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

Cat. No. B5560882
M. Wt: 248.19 g/mol
InChI Key: ACSFDWNTGAJADG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole and its derivatives involves several key steps, including nitration, cyclization, and functional group transformations. Salts of trinitromethyl-substituted triazoles have been synthesized, indicating a method for creating high-density energetic materials through specific nitration and substitution reactions (Thottempudi & Shreeve, 2011). Additionally, the synthesis of fused tricyclic derivatives involving thermal cyclization highlights the versatility of triazole chemistry in producing compounds with significant biological and pharmacological activities (Kosychova et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole derivatives is characterized by X-ray diffraction, revealing complex arrangements and interactions. Coordination polymers with bis(triazole) ligands demonstrate the ability of these compounds to form diverse structural frameworks, including two-dimensional structures with weak antiferromagnetic interactions (Wang et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors, from stability in acidic mediums to participation in cycloaddition reactions. The reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce highly stable triazenes underscores the compounds' robustness and reactivity (Pr̆ikryl et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as high density and moderate to good thermal stability, are notable. Their energetic materials' properties, including detonation properties superior to some traditional explosives, highlight their potential in energetic applications (Thottempudi & Shreeve, 2011).

Scientific Research Applications

High-Density Energetic Materials Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to 1,3,5,-trinitrotriazacyclohexane (RDX) in some cases (Thottempudi & Shreeve, 2011).

Synthetic Applications A two-step synthesis process involving nitroaldol reaction and Amberlyst-catalyzed processes enables the formation of 2,5-disubstituted furans from functionalized nitroalkanes, applied to the total synthesis of significant pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).

Corrosion Inhibitors Newly synthesized triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acid media, indicating their potential for protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).

Antimycobacterial Activity 3-Benzylsulfanyl derivatives of 1,2,4-triazole have shown moderate to slight antimycobacterial activity, indicating their potential as antimycobacterial agents (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).

Coordination Polymers The synthesis of cobalt and nickel coordination polymers with triazole ligands has led to new insights into their crystal structures and magnetic properties, showcasing the utility of triazoles in constructing coordination polymers with interesting magnetic behaviors (Wang, Xing, Li, Sun, Wang, & Li, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies might focus on optimizing its activity, reducing its side effects, or exploring its mechanism of action .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-14(16)10-11-5-13(12-10)4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFDWNTGAJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

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